

analytical methods for quantification of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline

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Compound of Interest

Compound Name: 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline

Cat. No.: B185401

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An Application Guide to the Quantitative Analysis of **4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline**

Introduction

4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline is a chemical entity featuring a sulfonamide linkage between an aniline moiety and a methylpiperazine group. As with many compounds in pharmaceutical development, the ability to accurately and reliably quantify this molecule is paramount. Whether for determining the purity of an active pharmaceutical ingredient (API), quantifying impurities and degradation products, or conducting pharmacokinetic studies, robust analytical methods are the bedrock of safety, efficacy, and regulatory compliance.

This document provides detailed application notes and protocols for three distinct analytical methods for the quantification of **4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline**. The methods are presented in order of increasing complexity and sensitivity:

- UV-Visible Spectrophotometry: A classic, accessible colorimetric method suitable for routine assays where high sensitivity is not required.
- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of quality control, offering excellent selectivity and precision for API and formulation analysis.

- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification, essential for bioanalysis and impurity profiling.

Each section explains the causality behind experimental choices and embeds validation principles within the protocols, adhering to the standards set by the International Council for Harmonisation (ICH).[1][2]

Method 1: UV-Visible Spectrophotometry via Diazotization-Coupling Reaction Scientific Principle & Rationale

This method leverages the primary aromatic amine of the aniline group in the target molecule. It is based on the Bratton-Marshall reaction, a well-established colorimetric assay for sulfonamides.[3][4] The procedure involves two key steps:

- **Diazotization:** The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt.
- **Coupling:** This highly reactive diazonium salt is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to form a stable, intensely colored azo dye.

The absorbance of the resulting solution is directly proportional to the concentration of the analyte. This method is cost-effective and rapid but lacks the specificity of chromatographic techniques. Its selectivity is dependent on the absence of other primary aromatic amines in the sample matrix.

Experimental Protocol

Reagents & Materials:

- **4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline** reference standard
- Hydrochloric Acid (HCl), 1M
- Sodium Nitrite (NaNO_2), 0.1% (w/v) solution (prepare fresh daily and keep on ice)

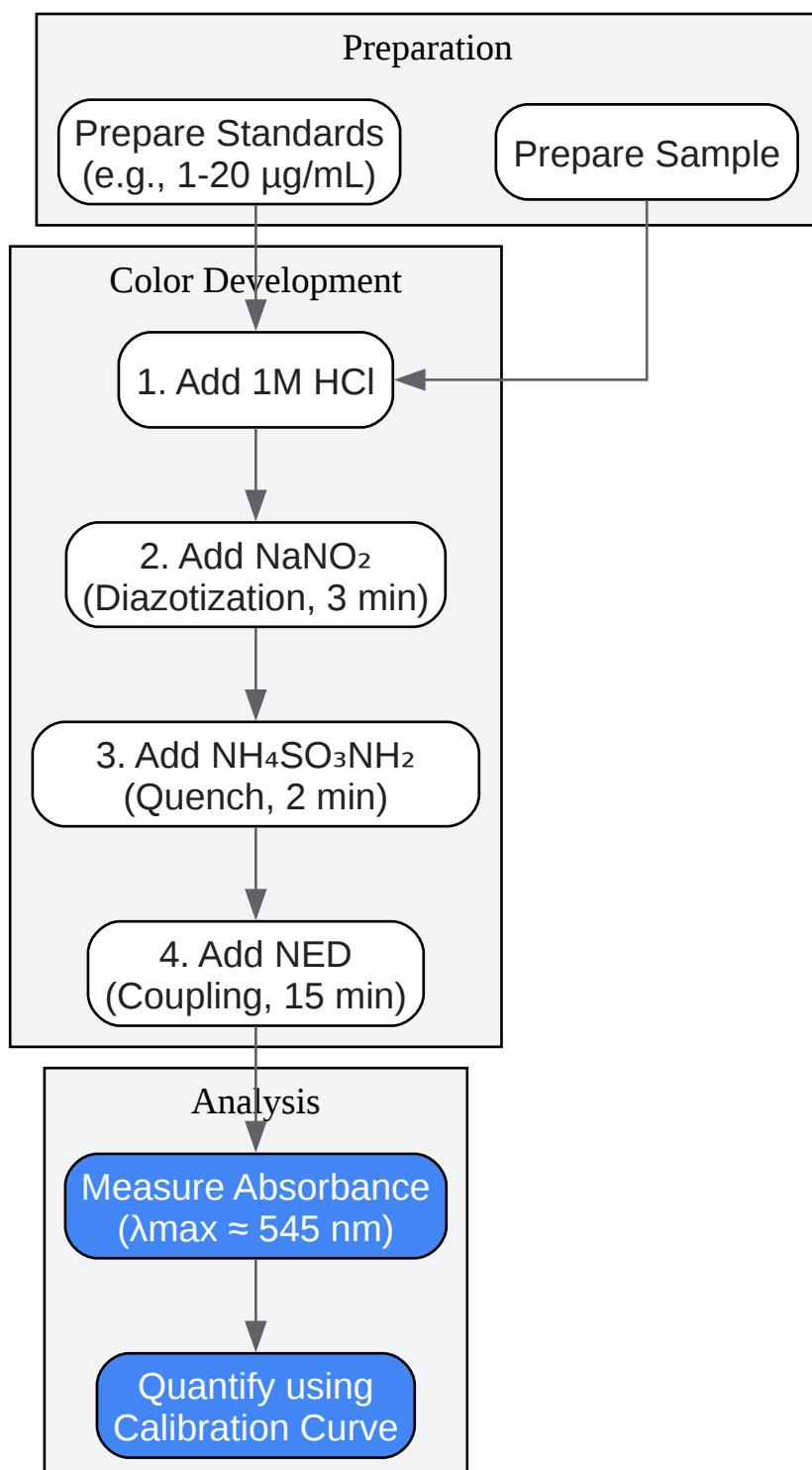
- Ammonium Sulfamate ($\text{NH}_4\text{SO}_3\text{NH}_2$), 0.5% (w/v) solution
- N-(1-naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) in 50% ethanol (prepare fresh weekly and store protected from light)
- Diluent: Deionized water
- Calibrated volumetric flasks and pipettes
- UV-Vis Spectrophotometer

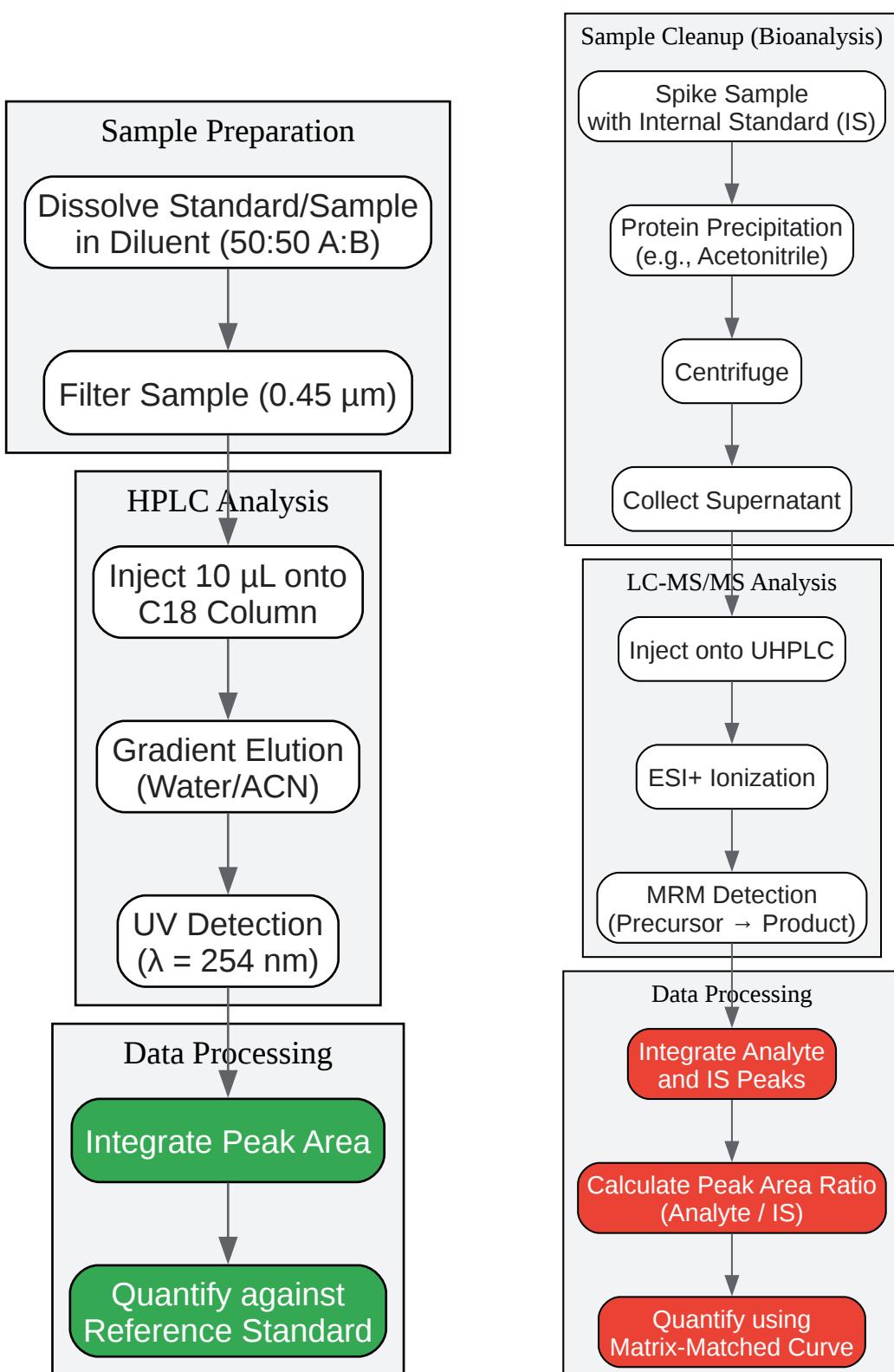
Procedure:

- Standard Curve Preparation:
 - Prepare a stock solution of the reference standard (e.g., 100 $\mu\text{g}/\text{mL}$) in a minimal amount of 1M HCl, then dilute with deionized water.
 - Create a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 $\mu\text{g}/\text{mL}$) by diluting the stock solution.
- Sample Preparation:
 - Accurately weigh and dissolve the sample to obtain an estimated concentration within the calibration range. Pre-treatment may be necessary to remove interfering substances.
- Color Development:
 - Pipette 1.0 mL of each standard or sample solution into a separate test tube.
 - Add 1.0 mL of 1M HCl.
 - Add 1.0 mL of 0.1% Sodium Nitrite solution, mix, and let stand for 3 minutes.
 - Add 1.0 mL of 0.5% Ammonium Sulfamate solution to quench the excess nitrous acid. Mix and let stand for 2 minutes.

- Add 1.0 mL of 0.1% NED solution. Mix well and allow color to develop for 15 minutes at room temperature, protected from light.
- Measurement:
 - Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_{max}), determined to be approximately 545 nm, against a reagent blank prepared in the same manner.
- Quantification:
 - Plot the absorbance of the standards versus their concentration to generate a calibration curve.
 - Determine the concentration of the sample using the linear regression equation from the calibration curve.

Workflow Diagram



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